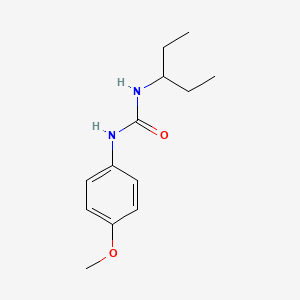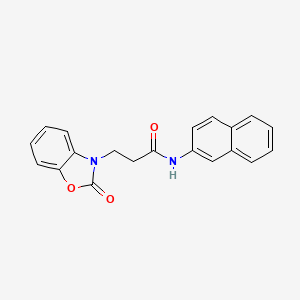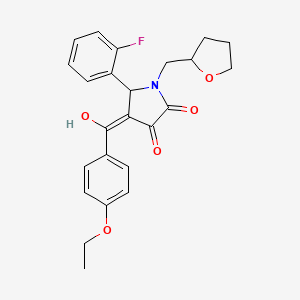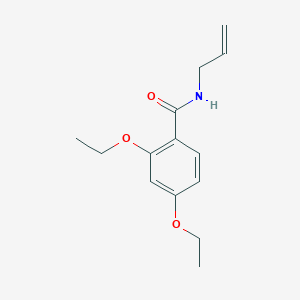![molecular formula C15H21NO4 B5289479 3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5289479.png)
3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFB is a synthetic compound that has been developed through a specific synthesis method, and it has been found to have a unique mechanism of action that can be used to study various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide involves the inhibition of the enzyme MAO-B. MAO-B is responsible for the breakdown of dopamine in the brain, and the inhibition of this enzyme leads to an increase in dopamine levels. This increase in dopamine levels can lead to various physiological and behavioral effects, which can be studied using this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of MAO-B. This compound has been found to increase dopamine levels in the brain, which can lead to various effects such as improved mood, increased energy, and improved cognitive function. This compound has also been found to have potential applications in the treatment of Parkinson's disease, as the increase in dopamine levels can alleviate some of the symptoms of the disease.
Advantages and Limitations for Lab Experiments
3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has several advantages for lab experiments, including its high potency as an MAO-B inhibitor and its ability to increase dopamine levels in the brain. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research on 3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, including the development of more efficient synthesis methods, the study of its effects on other neurotransmitters in addition to dopamine, and its potential applications in the treatment of other neurological disorders. Additionally, further research is needed to fully understand the potential advantages and limitations of this compound for lab experiments and its potential toxicity. Overall, this compound has significant potential for scientific research, and further study is needed to fully understand its applications and potential benefits.
Synthesis Methods
The synthesis of 3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide involves a series of chemical reactions that start with the reaction between 3,4-dimethoxybenzaldehyde and 2-aminoethanol to form 3,4-dimethoxy-N-(2-hydroxyethyl)benzamide. This intermediate is then reacted with tetrahydrofuran-2-carboxylic acid to form the final product, this compound. The synthesis method of this compound has been optimized to produce high yields of pure product, and it has been found to be a reliable method for the production of this compound.
Scientific Research Applications
3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been used in various scientific research studies due to its unique mechanism of action. This compound has been found to be a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is responsible for the breakdown of dopamine in the brain. This inhibition of MAO-B leads to an increase in dopamine levels, which can be used to study the effects of dopamine on various physiological and behavioral processes. This compound has also been found to have potential applications in the treatment of Parkinson's disease, as the inhibition of MAO-B can lead to an increase in dopamine levels in the brain, which can alleviate some of the symptoms of Parkinson's disease.
Properties
IUPAC Name |
3,4-dimethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(12-5-4-8-20-12)16-15(17)11-6-7-13(18-2)14(9-11)19-3/h6-7,9-10,12H,4-5,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOMIMFPNMQCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-2-yl]imidoformate](/img/structure/B5289403.png)
![N-[1,1-bis(hydroxymethyl)propyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5289405.png)
![(3R*,3aR*,7aR*)-1-(butoxyacetyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5289412.png)
![2-{2-methoxy-4-[(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5289436.png)
![3-{[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]amino}-1-propanol ethanedioate (salt)](/img/structure/B5289445.png)

![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5289456.png)

![3'-fluoro-4'-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5289470.png)
![2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5289473.png)
![1-[(4-methylphenyl)sulfonyl]-3-(4-methyl-1-piperazinyl)-2-(2-phenoxyethylidene)indoline](/img/structure/B5289488.png)


